4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
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Overview
Description
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with various substituents, including a 4-methyl group, a 2-phenylethynyl group, and a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.
Substitution Reactions: The benzenesulfonyl chloride undergoes nucleophilic substitution reactions with appropriate amines to introduce the N-(phenylmethyl) and N-(2-phenylethynyl) groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-methyl group, 2-phenylethynyl group, and phenylmethyl group differentiates it from other sulfonamides, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C22H19NO2S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-benzyl-4-methyl-N-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C22H19NO2S/c1-19-12-14-22(15-13-19)26(24,25)23(18-21-10-6-3-7-11-21)17-16-20-8-4-2-5-9-20/h2-15H,18H2,1H3 |
InChI Key |
GVJPCYQNQCNEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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